Blonanserin Impurity 6

Pharmaceutical impurity analysis Structural isomerism Reference standard characterization

Misidentification of isomeric impurities can delay ANDA submissions. Blonanserin Impurity 6 (CAS 132810-83-4) is the meta-fluorophenyl isomer of blonanserin, critical for achieving resolution >1.2 in stability-indicating HPLC methods. • ≥95% purity with full CoA (HPLC, NMR, MS) • ISO 17034-accredited reference standard available • Enables ICH Q3A/B-compliant impurity quantification Ideal for forced degradation studies, API release testing, and DMF submissions.

Molecular Formula C23H30FN3
Molecular Weight 367.51
CAS No. 132810-83-4
Cat. No. B602175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBlonanserin Impurity 6
CAS132810-83-4
Molecular FormulaC23H30FN3
Molecular Weight367.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Blonanserin Impurity 6: Product Overview


Blonanserin Impurity 6 (CAS 132810-83-4) is a process-related impurity of the atypical antipsychotic drug blonanserin . It is an isomeric variant distinguished by a meta-fluorophenyl substitution at the 4-position of the cyclooctapyridine core, whereas the parent drug contains a para-fluorophenyl group . This compound is a critical reference standard for analytical method development and quality control, supplied with a purity typically greater than 95% [1].

Isomeric reference standard (meta- vs para-fluorophenyl)
Accredited impurity standard for method validation
Purity-characterized for QC and stability studies

Why Generic Substitution Fails for Blonanserin Impurity 6


Procuring a generic impurity reference standard without confirming precise identity is a significant regulatory and analytical risk. Blonanserin Impurity 6 is an isomer (meta-fluorophenyl) of the active pharmaceutical ingredient (para-fluorophenyl) and other related impurities like Desfluoro Blonanserin (CAS 132810-75-4) [1]. These compounds share the same molecular formula and similar chromatographic behavior, making them difficult to distinguish . In a stability-indicating HPLC method, the resolution between impurity peaks must be sufficient for accurate quantification [2]. Using a non-validated standard can lead to misidentification, failure to meet ICH Q3A/B thresholds, and delayed regulatory submissions .

Meta-fluorophenyl isomer may co-elute with para-fluorophenyl in non-optimized methods; structural analog Desfluoro Blonanserin shares same molecular formula and chromatographic behavior, risking misidentification.
Non-certified standards may lack ISO 17034 accreditation and full characterization data, potentially causing regulatory delays and unreliable quantification.

Analytical Performance and Stability Evidence


Identity Confirmation via IUPAC and CAS

Blonanserin Impurity 6 is unambiguously identified by its IUPAC name as 2-(4-ethylpiperazin-1-yl)-4-(3-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine, with a CAS Registry Number of 132810-83-4 [1]. This contrasts with the parent drug Blonanserin (CAS 132810-10-7), which is the para-fluorophenyl isomer . This specific nomenclature and CAS number provide a definitive, globally recognized identifier for procurement and analytical traceability, preventing confusion with the parent drug or other isomers.

Isomer identity
Head-to-head
Target: meta-F-phenylCAS 132810-83-4
Parent: para-F-phenylCAS 132810-10-7
Supports traceable procurement of correct isomeric standard.
Distinct IUPAC name confirms structural assignment.
Pharmaceutical impurity analysis Structural isomerism Reference standard characterization

Purity and Characterization Comparison

Blonanserin Impurity 6 is available as a certified reference standard with purity of ≥95% or ≥99% from various vendors [1]. This is directly comparable to other blonanserin impurity standards, such as Blonanserin Impurity 1 (Desfluoro Blonanserin, CAS 132810-75-4) and N-Desethyl Blonanserin (CAS 132811-84-8), which are similarly supplied for analytical purposes [2]. However, vendors like CATO provide additional quality assurance by manufacturing under ISO 17034 accreditation and supplying a comprehensive Certificate of Analysis (CoA) with NMR, MS, HPLC, and IR data [1].

Purity & accreditation
Cross-study comparable
Purity ≥95% / 99% (vendor-dependent) ISO 17034 accredited
Vendor accreditation and full CoA may strengthen data defensibility.
Check CoA for NMR, HPLC, MS, IR completeness.
Reference standard qualification Pharmaceutical QC Analytical method validation

Chromatographic Resolution in Stability Methods

Blonanserin has been shown to degrade under oxidative and photolytic stress conditions, generating multiple degradation products [1][2]. While the specific degradation products have not been fully characterized in the published literature, an HPLC method for estimating impurities in blonanserin achieved resolution >1.2 between all impurity peaks, which is essential for accurate quantification [3]. Blonanserin Impurity 6, as a potential process impurity or degradation marker, must be resolved from the parent drug and other related substances under such validated conditions.

Chromatographic resolution
Class-level inference
Resolution >1.2 between impurity peaks in validated HPLC method (C18, pH 2.4 buffer/ACN, 245 nm)
Reported method can separate blonanserin impurities; specific resolution of Impurity 6 requires confirmation.
Method from published stability-indicating study.
HPLC method validation Forced degradation studies Stability-indicating assay

Regulatory Compliance and Traceability

Blonanserin Impurity 6 is offered as a fully characterized reference standard that is compliant with regulatory guidelines and can be used for traceability against pharmacopeial standards (USP or EP) . This contrasts with procuring a custom-synthesized impurity without such pedigree. The use of a qualified standard directly supports analytical method development (AMV), quality control (QC) applications, and can streamline ANDA and DMF submissions .

Regulatory traceability
Data to verify
Regulatory-aligned reference standard for ANDA/DMF support
May assist in demonstrating analytical control for regulatory submissions.
Vendor claims; verify CoA and pharmacopeial traceability statement.
Regulatory compliance Reference standard procurement Pharmacopeial standards

Applications in Development and Quality Assurance


Forced Degradation Method Development

Blonanserin Impurity 6 can be used as a key analyte spike in forced degradation studies of blonanserin drug substance or product. Since blonanserin degrades under oxidative and photolytic stress, a well-characterized impurity standard is essential to confirm that newly developed HPLC or UPLC methods can adequately resolve degradation products from the parent peak. The method should achieve a resolution >1.2 between all relevant peaks to be considered stability-indicating [1]. Using this standard allows for accurate peak identification, assessment of peak purity, and establishment of system suitability criteria.

API Release and Stability Testing

As a process-related impurity, Blonanserin Impurity 6 serves as a critical reference marker in the release testing of blonanserin active pharmaceutical ingredient (API) batches. It enables quantitative determination of impurity levels to ensure compliance with ICH Q3A guidelines. A qualified standard with a documented purity (e.g., ≥95%) and a comprehensive Certificate of Analysis (CoA) including HPLC, NMR, and MS data [1][2] is essential for generating reliable and defensible QC data.

ANDA and DMF Regulatory Support

For generic drug manufacturers seeking ANDA approval or API suppliers compiling a Drug Master File (DMF), a well-characterized impurity standard is a regulatory requirement. Blonanserin Impurity 6 from a vendor with ISO 17034 accreditation provides the necessary traceability and analytical documentation [1] to demonstrate analytical control over the manufacturing process, facilitating a smoother review process with agencies like the FDA or PMDA.

Application
Selection Property
Validation Focus
Forced degradation method development
Isomer-specific chromatographic resolution
Peak purity and resolution criteria
API release and stability testing
Certified purity and CoA completeness
ICH Q3A threshold compliance
ANDA/DMF regulatory support
ISO 17034 accredited standard
Traceability and documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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